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Compound of Interest

Compound Name: Carba-NAD

Cat. No.: B1260728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carba-NAD (carbanicotinamide

adenine dinucleotide), a crucial tool in the study of NAD⁺-dependent enzymes. Due to its

unique chemical structure, Carba-NAD serves as an unreactive analogue of nicotinamide

adenine dinucleotide (NAD⁺), making it an invaluable asset for investigating the roles of NAD⁺

in various biological processes. This guide details its properties, applications, and the

experimental protocols for its use.

Core Concepts: The Unreactive Nature of Carba-
NAD
Carba-NAD is a synthetic analogue of NAD⁺ where the ribose moiety of the nicotinamide

riboside is replaced by a 2,3-dihydroxycyclopentane ring.[1] This seemingly subtle modification

has a profound impact on its chemical reactivity. The substitution of the ribofuranose oxygen

with a methylene group renders the glycosidic bond to the nicotinamide ring resistant to

enzymatic cleavage.[2][3] This resistance to hydrolysis by NAD⁺-consuming enzymes, such as

NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs), is the cornerstone

of its utility in research.[2][3]

While being catalytically inert in reactions that involve the transfer of the ADP-ribose moiety,

Carba-NAD often retains the ability to bind to the NAD⁺ binding sites of these enzymes.[3][4]
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This allows it to act as a competitive inhibitor or a stable ligand for structural and biophysical

studies, effectively "trapping" the enzyme in its NAD⁺-bound state.

Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of Carba-
NAD and its diastereomer, pseudocarba-NAD, with various NAD⁺-dependent enzymes.

Table 1: Inhibition Constants (Kᵢ and IC₅₀)

Enzyme Analogue
Inhibition
Type

Kᵢ / IC₅₀
(µM)

Species
Reference(s
)

CD38

(recombinant)

pseudocarba-

NAD
Competitive 148 Human [1][5]

CD38 (cell-

surface)

pseudocarba-

NAD
Competitive 180

Human

(Jurkat cells)
[1][5]

NAD⁺

glycohydrolas

e

pseudocarba-

NAD

Non-

competitive

Kᵢs = 47, Kᵢᵢ =

198
Dog (spleen) [1][5]

CD38 Carba-NAD

No significant

inhibition up

to 1000 µM

Mouse [1][5]

cADP-ribose

synthetase
Carba-NAD

No significant

inhibition up

to 1000 µM

Aplysia

californica
[1][5]

PARP-1 Carba-NAD
Modest

inhibition
> 685 Not specified [6]

Table 2: Kinetic Parameters (Kₘ and Vₘₐₓ) for Dehydrogenases
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Enzyme Substrate Kₘ Vₘₐₓ Conditions
Reference(s
)

Alcohol

Dehydrogena

se

Carba-NAD
Similar to

NAD⁺

Similar to

NAD⁺
Not specified [7]

Alcohol

Dehydrogena

se

Ethanol 9.7 mM
50 µmoles

min⁻¹
pH 9.0 [8]

Alcohol

Dehydrogena

se

2-Propanol 210 mM
33 µmoles

min⁻¹
pH 9.0 [8]

Alcohol

Dehydrogena

se

Ethanol 21.5 mM
0.426 (units

not specified)
pH 8.0, 25°C [9]

Note: Specific Kₘ and Vₘₐₓ values for Carba-NAD with various dehydrogenases are not widely

reported in the literature. The available data suggests that Carba-NAD can act as a substrate

for some dehydrogenases with kinetics comparable to NAD⁺.

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Carba-NAD.

Enzyme Inhibition Assay: CD38 Hydrolase Activity
This protocol describes a fluorescence-based assay to determine the inhibitory effect of Carba-
NAD on the NAD⁺ hydrolase activity of CD38.[10][11][12]

Materials:

Recombinant human CD38 enzyme

Carba-NAD

1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the fluorescent substrate
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Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare Reagents:

Prepare a stock solution of Carba-NAD in assay buffer.

Prepare a working solution of recombinant CD38 in assay buffer.

Prepare a working solution of ε-NAD⁺ in assay buffer.

Assay Setup:

To the wells of the 96-well plate, add 50 µL of assay buffer (for blank and no-inhibitor

controls) or 50 µL of Carba-NAD solution at various concentrations.

Add 50 µL of the CD38 enzyme solution to all wells except the blank.

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

Initiate Reaction:

Add 100 µL of the ε-NAD⁺ substrate solution to all wells.

Measurement:

Immediately measure the increase in fluorescence intensity (Excitation: 300 nm, Emission:

410 nm) over time in a kinetic mode.

Data Analysis:

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus

time plot.
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Plot the percentage of inhibition against the concentration of Carba-NAD to determine the

IC₅₀ value.

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of

both ε-NAD⁺ and Carba-NAD and analyze the data using Michaelis-Menten and

Lineweaver-Burk plots.

Sirtuin Activity Assay
This protocol outlines a method to study the interaction of Carba-NAD with sirtuins, for

example, in a competition assay format to screen for inhibitors.[13][14][15]

Materials:

Recombinant human SIRT3 enzyme

Carba-NAD

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a

fluorescent reporter)

NAD⁺

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (containing a protease to cleave the deacetylated fluorescent product)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare Reagents:

Prepare stock solutions of Carba-NAD, SIRT3 substrate, and NAD⁺ in assay buffer.

Assay Setup:
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In a 96-well plate, add varying concentrations of a test inhibitor.

Add a fixed concentration of Carba-NAD to act as a stable NAD⁺ analogue.

Add the SIRT3 enzyme to all wells.

Incubate at 37°C for 10 minutes.

Enzymatic Reaction:

Initiate the reaction by adding the fluorogenic SIRT3 substrate and NAD⁺.

Incubate at 37°C for 30-60 minutes.

Development:

Stop the reaction and initiate fluorescence development by adding the developer solution.

Incubate at 37°C for 15 minutes.

Measurement:

Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

Data Analysis:

The degree of inhibition by the test compound can be determined by the reduction in

fluorescence, indicating that Carba-NAD is displaced from the enzyme's active site.

X-Ray Crystallography of Sirtuin-Carba-NAD Complexes
This protocol provides a general workflow for the co-crystallization of a sirtuin enzyme with

Carba-NAD and a peptide substrate to determine its three-dimensional structure.[3][16][17]

Materials:

Purified recombinant SIRT3 or SIRT5 protein

Carba-NAD
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Acetylated peptide substrate specific for the sirtuin

Crystallization screening solutions

Cryoprotectant

X-ray diffraction equipment

Procedure:

Complex Formation:

Incubate the purified sirtuin protein with a molar excess of the acetylated peptide substrate

and Carba-NAD on ice for at least 30 minutes to allow for complex formation.

Crystallization Screening:

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop) by

mixing the protein-ligand complex solution with a variety of crystallization screening

solutions.

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for

crystal growth.

Crystal Optimization and Harvesting:

Optimize initial crystal hits by refining the concentrations of precipitants, pH, and additives.

Carefully harvest well-formed crystals and briefly soak them in a cryoprotectant solution to

prevent ice formation during data collection.

X-ray Diffraction Data Collection:

Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.

Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or

in-house X-ray source.
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Structure Determination and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the crystal structure using molecular replacement with a known sirtuin structure as a

search model.

Build and refine the atomic model of the sirtuin-peptide-Carba-NAD complex against the

experimental data.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts and workflows related to Carba-NAD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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